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Sodium (s)-3-hydroxyisobutyrate

Cat. No.: B12057762
M. Wt: 126.09 g/mol
InChI Key: RBJZIQZDAZLXEK-DFWYDOINSA-M
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Description

Historical Perspectives on Hydroxyisobutyrate Research

The study of 3-hydroxyisobutyrate (B1249102) (3-HIB) is intrinsically linked to research on branched-chain amino acid (BCAA) metabolism, specifically the catabolism of valine. bevital.no Early investigations into inborn errors of metabolism laid the groundwork for understanding the pathways involving this compound. A pivotal moment in its history was the identification of 3-hydroxyisobutyric aciduria, a rare inherited metabolic disorder characterized by the abnormal excretion of 3-hydroxyisobutyric acid in urine. scientificlabs.iehmdb.ca This condition, caused by a deficiency of 3-hydroxyisobutyryl-CoA dehydrogenase, highlighted the compound's role in a specific metabolic pathway. hmdb.ca Initially, much of the research focused on the racemic mixture of DL-3-hydroxybutyrate. nih.gov However, as analytical techniques advanced, the ability to distinguish between its stereoisomers became crucial for understanding its precise biological functions. nih.gov

Enantiomeric Specificity: Significance of the (S)-Configuration

3-Hydroxyisobutyrate exists as two stereoisomers, (S)-3-hydroxyisobutyrate and (R)-3-hydroxyisobutyrate, which are mirror images of each other. sigmaaldrich.com This structural difference, known as chirality, is critical in biological systems as enzymes and receptors often exhibit a high degree of stereospecificity. The (S)-enantiomer is the specific intermediate in the catabolic pathway of the amino acid L-valine in humans. hmdb.ca

The enzyme 3-hydroxyisobutyryl-CoA hydrolase acts on (S)-3-hydroxyisobutyryl-CoA to produce (S)-3-hydroxyisobutyrate. researchgate.net This enantiomeric specificity is significant because the two forms can have different metabolic fates and biological activities. nih.gov Research has shown that while the (S)-form is a natural product of valine breakdown, the (R)-form may be utilized in different stereospecific studies. scientificlabs.iesigmaaldrich.com The distinct roles of each enantiomer underscore the importance of using the specific (S)-configuration in research to accurately probe the valine catabolic pathway and its associated physiological effects.

Overview of the Compound's Metabolic and Research Importance

Sodium (S)-3-hydroxyisobutyrate serves as a valuable tool in biochemical research for several reasons. It is a key intermediate metabolite in the degradation of the branched-chain amino acid valine. glpbio.comnih.gov This pathway is significant as BCAAs and their metabolites have been increasingly linked to various metabolic states.

Recent studies have identified (S)-3-hydroxyisobutyrate as a myokine, a substance secreted by muscle cells that can influence other tissues. bevital.no It has been shown to play a role in regulating the transport of fatty acids across endothelial cells. researchgate.net Specifically, it can increase fatty acid uptake in muscle and other tissues, which has implications for understanding lipid metabolism and insulin (B600854) resistance. researchgate.netbertin-bioreagent.com Elevated levels of circulating 3-HIB have been associated with insulin resistance and an increased risk of type 2 diabetes. bevital.noresearchgate.netnih.gov This has made this compound a focus of research into metabolic diseases. scientificlabs.ienih.gov

In a research context, this compound is used to investigate the kinetics and characteristics of enzymes within the BCAA metabolic pathway, such as 3-hydroxyisobutyrate dehydrogenase and 3-hydroxyisobutyryl-CoA hydrolase. scientificlabs.iesigmaaldrich.com Its availability as a stable sodium salt facilitates its use in in vitro and in vivo studies to explore its effects on cellular and systemic metabolism. bertin-bioreagent.com

Detailed Research Findings

CategoryFinding
Metabolic Pathway (S)-3-Hydroxyisobutyrate is an intermediate in the catabolism of the branched-chain amino acid valine. bevital.nobertin-bioreagent.com
Enzymatic Action It is produced from (S)-3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase. researchgate.net
Biological Role Identified as a myokine secreted by muscle cells. bevital.no
Physiological Effect Regulates trans-endothelial fatty acid transport, increasing fatty acid uptake in tissues like muscle. researchgate.netbertin-bioreagent.com
Clinical Relevance Elevated circulating levels are associated with insulin resistance and type 2 diabetes. bevital.noresearchgate.netnih.gov
Research Application Used to study enzymes in the BCAA metabolic pathway. scientificlabs.iesigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NaO3 B12057762 Sodium (s)-3-hydroxyisobutyrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

IUPAC Name

sodium;(2S)-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1

InChI Key

RBJZIQZDAZLXEK-DFWYDOINSA-M

Isomeric SMILES

C[C@@H](CO)C(=O)[O-].[Na+]

Canonical SMILES

CC(CO)C(=O)[O-].[Na+]

Origin of Product

United States

Biosynthetic and Biotransformational Pathways of S 3 Hydroxyisobutyrate

Endogenous Metabolic Generation of (S)-3-Hydroxyisobutyrate

(S)-3-Hydroxyisobutyrate is a naturally occurring molecule in human metabolism, primarily known as an intermediate in the catabolism of the branched-chain amino acid, valine. ontosight.aihmdb.ca Its formation is a critical step in a multi-enzyme pathway that ultimately contributes to energy production. ontosight.ai

Derivation from Branched-Chain Amino Acid Catabolism: Focus on Valine

The breakdown of the essential amino acid valine is a key endogenous source of (S)-3-hydroxyisobutyrate. ontosight.ainih.gov This metabolic process, occurring within the mitochondria of various tissues including liver, muscle, and kidney, involves a series of enzymatic reactions. nih.gov The pathway begins with the transamination of valine to its corresponding α-keto acid, which then undergoes oxidative decarboxylation to form isobutyryl-CoA. researchgate.net Subsequent steps lead to the formation of methacrylyl-CoA, which is then hydrated by methacrylyl-CoA hydratase to produce (S)-3-hydroxyisobutyryl-CoA. researchgate.net

A crucial step in this pathway is the removal of the CoA group from (S)-3-hydroxyisobutyryl-CoA, a reaction catalyzed by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). researchgate.netfrontiersin.org This hydrolysis yields the free form of (S)-3-hydroxyisobutyric acid, which can diffuse across the mitochondrial membrane. researchgate.net The subsequent enzyme in the pathway, 3-hydroxyisobutyrate (B1249102) dehydrogenase, then converts (S)-3-hydroxyisobutyrate to methylmalonic semialdehyde. nih.gov

The significance of this pathway is highlighted by certain metabolic disorders. For instance, a deficiency in HIBCH leads to an accumulation of methacrylyl-CoA, resulting in the formation and excretion of characteristic metabolites. nih.gov

Interconnections with Propionyl-CoA and Methylmalonyl-CoA Metabolism

The catabolism of (S)-3-hydroxyisobutyrate is directly linked to the metabolism of propionyl-CoA and methylmalonyl-CoA. Following its formation, (S)-3-hydroxyisobutyrate is oxidized to methylmalonic semialdehyde. ontosight.airesearchgate.net This intermediate is then converted to propionyl-CoA through oxidative decarboxylation. researchgate.net

Propionyl-CoA is a significant metabolic intermediate that can be derived from various sources, including the breakdown of odd-chain fatty acids and other amino acids. researchgate.netyoutube.com It is subsequently carboxylated to form (S)-methylmalonyl-CoA, which is then epimerized to (R)-methylmalonyl-CoA. researchgate.netnih.gov This (R)-form is the substrate for the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, which converts it to succinyl-CoA. researchgate.net Succinyl-CoA can then enter the citric acid cycle, a central pathway for energy production. youtube.com

Disorders in propionyl-CoA metabolism, such as propionic acidemia, can lead to the accumulation of upstream metabolites, including propionate (B1217596) and 3-hydroxypropionate (B73278). nih.govphysiology.org These accumulations can cause significant metabolic disturbances. nih.govphysiology.org

Alternative or Ancillary Biosynthetic Routes

While the catabolism of valine is the primary source of endogenous (S)-3-hydroxyisobutyrate, other pathways can contribute to its formation or the production of structurally similar compounds. For instance, (S)-3-hydroxybutyryl-CoA is an intermediate in the β-oxidation of fatty acids. nih.gov Additionally, some microorganisms can produce (S)-3-hydroxybutyrate from acetyl-CoA through a biosynthetic pathway involving enzymes like acetyl-CoA C-acetyltransferase, acetoacetyl-CoA reductase, and 3-hydroxybutyryl-CoA thioesterase. nih.gov

Furthermore, research has explored the synthesis of related hydroxy acids through various biological routes. For example, 3-hydroxypropionic acid (3-HP) can be biosynthesized via several pathways, including those involving glycerol, lactate, malonyl-CoA, or β-alanine as intermediates. researchgate.net One such pathway involves the conversion of acetyl-CoA to malonyl-CoA, which is then reduced to 3-hydroxypropionate. nih.gov

Enzymatic and Chemoenzymatic Synthesis Methodologies for (S)-3-Hydroxyisobutyrate

The demand for enantiomerically pure (S)-3-hydroxyisobutyrate has driven the development of various biocatalytic and chemoenzymatic synthesis strategies. These methods leverage the high selectivity of enzymes to produce the desired stereoisomer with high purity, which is crucial for applications in the synthesis of fine chemicals and pharmaceuticals. nih.govnih.gov

Biocatalytic Approaches Utilizing Stereoselective Enzymes

Biocatalysis offers an effective and environmentally friendly approach to synthesizing chiral molecules like (S)-3-hydroxyisobutyrate. nih.gov This often involves the use of isolated enzymes or whole-cell systems to perform stereoselective transformations. nih.gov

One common strategy is the kinetic resolution of a racemic mixture. For example, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used for the kinetic resolution of racemic esters of 3-hydroxybutyrate (B1226725). mdpi.comresearchgate.net In a typical process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net For instance, racemic ethyl-3-hydroxybutyrate can be acetylated with vinyl acetate (B1210297) in a solvent-free system using immobilized CAL-B to produce (S)-ethyl-3-hydroxybutyrate. researchgate.net

Another approach involves the stereoselective reduction of a prochiral ketone. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. mdpi.com By selecting the appropriate ADH, it is possible to synthesize either the (R) or (S) enantiomer of a chiral alcohol. mdpi.com

Metabolic engineering of microorganisms also presents a powerful tool for the de novo synthesis of (S)-3-hydroxyisobutyrate. For example, Saccharomyces cerevisiae has been engineered to produce (S)-3-hydroxybutyrate from acetyl-CoA by introducing a biosynthetic pathway consisting of three key enzymes. nih.gov Similarly, Pseudomonas species have been engineered to produce 3-hydroxyisobutyric acid. nih.gov

Enzyme/OrganismSubstrateProductKey Features
Candida antarctica lipase B (CAL-B)Racemic ethyl-3-hydroxybutyrate(S)-ethyl-3-hydroxybutyrateKinetic resolution via acetylation. researchgate.net
Alcohol Dehydrogenases (ADHs)α-nitroketones(S) or (R)-β-nitroalcoholsStereoselective reduction. mdpi.com
Engineered Saccharomyces cerevisiaeAcetyl-CoA(S)-3-hydroxybutyrateDe novo biosynthesis. nih.gov
Engineered Pseudomonas sp.Not specified3-hydroxyisobutyric acidMetabolic engineering. nih.gov

Integration of Chemical and Enzymatic Steps for Chiral Purity

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and highly selective synthetic routes. nih.govresearchgate.net This integrated approach is particularly valuable for the production of enantiomerically pure compounds where a purely chemical or biological method may be less effective. mdpi.com

A common chemoenzymatic strategy involves a chemical synthesis to create a racemic or prochiral intermediate, followed by an enzymatic step for stereoselective transformation. frontiersin.org For instance, a racemic mixture of an alcohol can be synthesized chemically and then resolved using a lipase-catalyzed acylation, as described previously. mdpi.comresearchgate.net

In some cases, multiple enzymatic steps can be combined with chemical reactions in a one-pot or sequential process. For example, a one-pot sequential chemoenzymatic method has been developed for the conversion of amides into enantiomerically enriched alcohols. nih.gov Another example is the synthesis of optically active trans-β-aryl-δ-hydroxy-γ-lactones, which involves a combination of chemical steps and enzymatic resolutions. mdpi.com

Catabolic Pathways and Further Metabolic Fates of (S)-3-Hydroxyisobutyrate

(S)-3-Hydroxyisobutyrate (S-3-HIB) is a naturally occurring organic acid that serves as a key intermediate in the catabolic pathway of the branched-chain amino acid (BCAA), L-valine. hmdb.ca Its metabolism is a crucial process that links amino acid degradation with central energy-producing pathways. The breakdown of S-3-HIB is not a terminal process but rather a pivotal step that channels the carbon skeleton of valine into mainstream metabolism for energy generation or biosynthesis. In mammals, the catabolism of valine is initiated primarily in the muscle tissue, where both 2-oxoisovalerate and 3-hydroxyisobutyrate can be released into circulation. nih.gov The liver then plays a significant role in the further processing of these metabolites. nih.govnih.gov The catabolic fate of S-3-HIB is primarily oxidative, leading to intermediates that can readily enter the central carbon metabolism.

Oxidative and Reductive Metabolic Conversions

The principal metabolic conversion of (S)-3-hydroxyisobutyrate is an oxidative process. This reaction is a critical step in the valine degradation pathway and is characterized by its high stereospecificity.

The primary oxidative conversion is catalyzed by the mitochondrial enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH) . wikipedia.org This enzyme facilitates the NAD⁺-dependent and reversible oxidation of (S)-3-hydroxyisobutyrate to methylmalonate semialdehyde . wikipedia.orgoup.com The reaction is highly specific for the S-enantiomer of 3-hydroxyisobutyrate; the R-enantiomer is a very poor substrate, highlighting the stereospecific nature of this metabolic pathway. oup.comoup.com HIBADH belongs to the family of oxidoreductases and is encoded by the HIBADH gene in humans. wikipedia.org While the primary reaction is an oxidation, the reversibility of the HIBADH-catalyzed reaction implies that the reductive conversion of methylmalonate semialdehyde to (S)-3-hydroxyisobutyrate can also occur, depending on the cellular redox state (NADH/NAD⁺ ratio) and substrate concentrations.

In some anaerobic bacteria, other enzymatic activities related to hydroxyacid degradation have been identified. For instance, a stereospecific (S)-3-hydroxylbutyrate dehydrogenase (3SHBDH) from Desulfotomaculum ruminis has been shown to catalyze the reversible NAD(P)H-dependent reduction of acetoacetate (B1235776) to form (S)-3-hydroxybutyrate, a compound structurally similar to S-3-HIB. nih.gov While this specific enzyme acts on a different substrate, it underscores the presence of dehydrogenases in microorganisms capable of acting on (S)-configured hydroxy acids. nih.gov

EnzymeSubstrate(s)Product(s)CofactorMetabolic Role
3-Hydroxyisobutyrate Dehydrogenase (HIBADH) (S)-3-Hydroxy-2-methylpropanoate2-Methyl-3-oxopropanoate (Methylmalonate semialdehyde)NAD⁺Catalyzes the key oxidative step in valine catabolism. wikipedia.orgoup.com
3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) 3-Hydroxyisobutyryl-CoA(S)-3-HydroxyisobutyrateH₂OProduces S-3-HIB from its CoA ester, allowing it to be acted upon by HIBADH. nih.gov

Entry Points into Central Carbon Metabolism

The metabolic products derived from the catabolism of (S)-3-hydroxyisobutyrate serve as important entry points into the central carbon metabolism, primarily the citric acid cycle (TCA cycle) and gluconeogenesis. This integration allows the carbon skeleton of valine to be utilized for ATP production or glucose synthesis. wikipedia.orgwikipedia.org

The methylmalonate semialdehyde generated by HIBADH undergoes further conversion. It is typically metabolized to propionyl-CoA . oup.comoup.com Propionyl-CoA is a significant metabolic intermediate that can be carboxylated to form methylmalonyl-CoA , which is then isomerized to succinyl-CoA , a direct intermediate of the citric acid cycle. oup.com The entry of succinyl-CoA into the TCA cycle allows for the complete oxidation of the carbon atoms to CO₂, generating reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and ATP synthesis. wikipedia.org

Alternatively, the succinyl-CoA can be a substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. nih.govwikipedia.org Studies have shown that 3-hydroxyisobutyrate is an effective gluconeogenic substrate in both liver and kidney cells. nih.gov This highlights the role of S-3-HIB in maintaining glucose homeostasis, particularly during periods of fasting or metabolic stress when amino acids are utilized as an energy source. nih.govoup.com The conversion of propionyl-CoA to succinyl-CoA and its subsequent entry into gluconeogenesis provides a pathway for the net synthesis of glucose from valine.

MetabolitePrecursorSubsequent PathwayMetabolic Significance
Succinyl-CoA Propionyl-CoA (from Methylmalonate semialdehyde)Citric Acid CycleDirect entry point for energy production (ATP synthesis). oup.comwikipedia.org
Succinyl-CoA Propionyl-CoA (from Methylmalonate semialdehyde)GluconeogenesisServes as a precursor for glucose synthesis, maintaining blood glucose levels. nih.govwikipedia.org
Acetyl-CoA Propionyl-CoA (in plants)Citric Acid Cycle / Fatty Acid SynthesisIn plants, propionyl-CoA breakdown can result in acetyl-CoA, another central metabolic hub. oup.comoup.com In mammals, acetyl-CoA is the end product of fatty acid oxidation and a key substrate for the TCA cycle. nih.govwikipedia.org

Enzymology Pertaining to S 3 Hydroxyisobutyrate Metabolism

Characterization of Enzymes Involved in (S)-3-Hydroxyisobutyrate Formation

The formation of (S)-3-hydroxyisobutyrate is a critical step in the valine catabolic pathway. This process is primarily catalyzed by the enzyme 3-hydroxyisobutyrate (B1249102) dehydrogenase (HIBADH).

Structural Biology and Active Site Mechanisms of Relevant Enzymes

3-Hydroxyisobutyrate dehydrogenase (HIBADH) is a mitochondrial enzyme that belongs to the family of oxidoreductases. wikipedia.orgnih.gov Structurally, HIBADH is a tetrameric enzyme. wikipedia.org Its amino acid sequence shows homology with other pyridine (B92270) nucleotide-dependent dehydrogenases, particularly the short-chain alcohol dehydrogenases. wikigenes.org While sharing structural similarities, the catalytic mechanism of HIBADH exhibits distinct features. For instance, a highly conserved tyrosine residue, which is often catalytic in other short-chain alcohol dehydrogenases, does not appear to serve a catalytic function in HIBADH. wikigenes.org Instead, studies involving site-directed mutagenesis have identified a cysteine residue (cysteine 215) as being critical for the enzyme's catalytic activity, potentially acting as a general base catalyst. wikigenes.org

The active site of HIBADH facilitates the binding of its substrates, 3-hydroxy-2-methylpropanoate and NAD+, and catalyzes their conversion to 2-methyl-3-oxopropanoate, NADH, and H+. wikipedia.orgnih.gov The enzyme is part of a larger family of 3-hydroxyacid dehydrogenases, which also includes 6-phosphogluconate dehydrogenase, indicating a shared evolutionary origin and mechanistic similarities. ebi.ac.uk

Substrate Specificity and Kinetic Parameters of 3-Hydroxyisobutyrate Dehydrogenase (HIBADH)

HIBADH catalyzes the NAD+-dependent, reversible oxidation of 3-hydroxyisobutyrate to methylmalonate semialdehyde. wikipedia.org This enzyme is a key player in the degradation pathway of valine, and also participates in the breakdown of leucine (B10760876) and isoleucine. wikipedia.orgsigmaaldrich.com

The kinetic properties of HIBADH have been investigated, revealing its efficiency in processing its substrates. The enzyme exhibits favorable activity under alkaline conditions (pH > 8) and at low salt concentrations. nih.gov Its activity remains relatively stable across a temperature range of 25 to 42 degrees Celsius. nih.gov

Kinetic Parameters of HIBADH
SubstrateParameterValueReference
Wild Type Histone H3 Tail Peptidekcat88 h-1 nih.gov
Km0.9 µM nih.gov
K4AK9 Histone H3 Tail Peptidekcat32 h-1 nih.gov
Km1.0 µM nih.gov
S-adenosyl-L-methionine (with wild type peptide)Km1.8 µM nih.gov
S-adenosyl-L-methionine (with K4AK9 peptide)Km0.6 µM nih.gov

Enzymatic Systems Responsible for (S)-3-Hydroxyisobutyrate Degradation

The breakdown of (S)-3-hydroxyisobutyrate involves the action of specific dehydrogenases and hydrolases. A key enzyme in this process is 3-hydroxyisobutyryl-CoA hydrolase.

Identification and Functional Analysis of Relevant Dehydrogenases and Hydrolases (e.g., 3-hydroxyisobutyryl-CoA hydrolase)

3-hydroxyisobutyryl-CoA hydrolase (HIBCH) is a mitochondrial enzyme that plays a crucial role in the valine catabolic pathway. ontosight.ai It catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to form 3-hydroxyisobutyrate. ontosight.ai HIBCH belongs to the crotonase superfamily and is also capable of hydrolyzing 3-hydroxypropanoyl-CoA and shows high activity towards isobutyryl-CoA. ebi.ac.ukuniprot.org The enzyme is encoded by the HIBCH gene. wikipedia.org Deficiencies in HIBCH can lead to a rare genetic disorder known as 3-hydroxyisobutyric aciduria, characterized by elevated levels of 3-hydroxyisobutyric acid in the urine. ontosight.ai

The reaction catalyzed by HIBCH is a critical step that allows the intermediate, now free of the CoA moiety, to exit the cell. nih.gov This enzyme is involved in several metabolic pathways, including the degradation of valine, leucine, and isoleucine, as well as β-alanine and propanoate metabolism. wikipedia.org

Cofactor Dependencies and Reaction Mechanisms

The reaction mechanism of 3-hydroxyisobutyryl-CoA hydrolase involves several key steps and catalytic residues. The process is initiated by a nucleophilic attack on the carboxylate group of the substrate by a glutamate (B1630785) residue (Glu169). This step is facilitated by the formation of an oxyanion hole by the peptide nitrogens of two glycine (B1666218) residues (Gly98 and Gly146), which stabilizes the thioester oxygen atom. This leads to the formation of an anhydride (B1165640) intermediate. ebi.ac.uk

Subsequently, the anhydride intermediate undergoes internal elimination, releasing Coenzyme A. A water molecule, activated by an aspartate residue (Asp177A), then attacks the carbonyl carbon of the covalently attached glutamate. The final step involves the internal elimination of this intermediate, which liberates the glutamate residue and produces 3-hydroxy-2-methylpropanoate. ebi.ac.uk

HIBADH, the enzyme responsible for the formation of (S)-3-hydroxyisobutyrate, is dependent on the cofactor NAD+. wikipedia.orgnih.gov

Regulatory Mechanisms of Enzymes in (S)-3-Hydroxyisobutyrate Pathways

The enzymes involved in the (S)-3-hydroxyisobutyrate pathway are subject to regulatory mechanisms that ensure metabolic balance. The activity of HIBCH can be enhanced by a mitochondrial activator, which modulates the enzyme's ability to bind its substrate, 3-hydroxyisobutyryl-CoA. ontosight.ai This regulation is influenced by factors such as substrate availability, enzyme concentration, and the presence of allosteric effectors. ontosight.ai

Recent research suggests a regulatory feedback loop involving the valine/3-HIB pathway and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) that influences hepatic fatty acid metabolism. nih.gov Overexpression of HIBCH in hepatocytes leads to increased 3-HIB release and fatty acid uptake. Conversely, knockdown of HIBCH increases cellular respiration. Treatment with a PDK4 inhibitor reduces 3-HIB release and increases fatty acid uptake, while also increasing HIBCH mRNA levels. Furthermore, supplementing hepatocytes with 3-HIB has been shown to decrease HIBCH expression and fatty acid uptake, while increasing cellular respiration. nih.gov

Allosteric and Post-Translational Regulation

The most immediate control of metabolic flux is achieved by altering the activity of enzymes that are already present in the cell. This is accomplished through allosteric regulation and covalent post-translational modifications (PTMs). libretexts.org

Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that either enhances or inhibits enzyme activity. libretexts.org A common form of allosteric control is feedback inhibition, where the end-product of a metabolic pathway inhibits an early enzyme in that same pathway, preventing the unnecessary accumulation of the product. libretexts.org While this is a fundamental principle in metabolism, specific allosteric effectors for the core enzymes of (S)-3-hydroxyisobutyrate metabolism—HIBCH and HIBADH—are not well-documented in current literature.

Post-translational modifications offer a more diverse and stable method of regulating enzyme function. libretexts.org These covalent modifications can alter an enzyme's catalytic efficiency, stability, or interaction with other proteins. The enzymes of the (S)-3-hydroxyisobutyrate pathway are known to be regulated by several PTMs:

3-Hydroxyisobutyrate Dehydrogenase (HIBADH): This mitochondrial enzyme is subject to multiple PTMs. Data from protein databases indicate that human HIBADH can be modified by ubiquitination at lysine (B10760008) residue 321 and by glycosylation at several sites. genecards.org In the rat ortholog of the enzyme, N6-succinyllysine has been identified as a modification, suggesting that succinylation may play a regulatory role. uniprot.org These modifications have the potential to alter protein stability and function, though their precise impact on HIBADH activity is an area of ongoing investigation.

Methylmalonate-Semialdehyde Dehydrogenase (MMSDH/ALDH6A1): As a member of the aldehyde dehydrogenase (ALDH) family, ALDH6A1 is known to undergo PTMs. Proteomics analyses have revealed that ALDH6A1 can be oxidatively modified under conditions of cellular stress, such as exposure to alcohol or hepatic ischemia-reperfusion injury. nih.gov This oxidative modification leads to the inhibition of its enzymatic activity. Importantly, this inhibition can be reversed by treatment with a reducing agent, indicating that the redox state of the cell is a key regulator of ALDH6A1 function. nih.gov The enzyme is also known to be glycosylated. genecards.org

Transcriptional and Translational Control of Enzyme Expression

Long-term regulation of metabolic pathways is achieved by controlling the amount of enzyme present in the cell, primarily through the regulation of gene expression at the transcriptional and translational levels. libretexts.org

Transcriptional Control refers to the regulation of the synthesis of messenger RNA (mRNA) from a gene. The expression levels of the genes encoding enzymes for (S)-3-hydroxyisobutyrate metabolism are controlled by various factors and differ across tissues.

HIBCH (3-hydroxyisobutyryl-CoA hydrolase): The expression of the HIBCH gene is dynamically regulated and has been identified as critical in the progression of certain cancers. nih.gov Furthermore, mutations in the HIBCH gene, which can severely reduce or abolish enzyme activity, are the cause of HIBCH deficiency, a rare autosomal recessive metabolic disorder. orpha.netfrontiersin.orgnih.gov This highlights the importance of maintaining proper expression and function of this enzyme.

HIBADH (3-hydroxyisobutyrate dehydrogenase) and ALDH6A1 (MMSDH): In the bacterium Pseudomonas aeruginosa, the genes for HIBADH (mmsB) and MMSDH (mmsA) are located on the same operon. ebi.ac.uk Their transcription is positively regulated by the MmsR protein, which belongs to the XylS/AraC family of transcriptional regulators. This operon is induced when valine is the sole source of carbon, demonstrating a clear transcriptional response to substrate availability. ebi.ac.uk In humans, the ALDH6A1 gene shows the highest mRNA expression levels in the kidney and liver. wikipedia.org The expression of these genes can also be influenced by broader metabolic regulators. For instance, the amino acid L-valine has been shown to increase the expression of sirtuins (SIRT1 and SIRT2). researchgate.net Sirtuins are NAD+-dependent deacetylases that regulate the activity of numerous transcription factors and metabolic enzymes, thereby linking cellular energy status to gene expression programs. nih.govnih.gov This suggests an indirect pathway for the transcriptional control of valine catabolism. The regulation of liver-specific gene expression is a complex process involving a network of transcription factors like HNF4α and C/EBPα, which establish and maintain the metabolic functions of hepatocytes. nih.govnih.govuni-heidelberg.de

Translational Control involves the regulation of protein synthesis from mRNA. This allows for more rapid changes in protein levels than transcriptional control. The efficiency of translation can be modulated by factors such as nutrient availability. For example, the availability of specific amino acids can influence the rate of protein synthesis. While this is a known mechanism of gene expression regulation, specific instances of translational control for the HIBCH, HIBADH, or ALDH6A1 enzymes have not been extensively detailed.

Biological Roles and Physiological Significance of S 3 Hydroxyisobutyrate in Model Systems

Contribution to Intermediary Metabolism Across Diverse Organisms

(S)-3-HIB is not merely a metabolic byproduct but an active participant in the flow of carbon and energy in various life forms. Its role is particularly evident in microbial fermentation and the metabolic pathways of non-human eukaryotes.

In the realm of microbial biotechnology, the production of 3-hydroxyalkanoates, including 3-hydroxybutyrate (B1226725) (a compound structurally related to 3-HIB), has been a subject of intense research for creating biodegradable polymers and fine chemicals. nih.govnih.gov Genetically engineered microorganisms are often employed for this purpose. For instance, Saccharomyces cerevisiae (baker's yeast) has been engineered to produce (S)-3-hydroxybutyrate from ethanol (B145695) by introducing a biosynthetic pathway consisting of three key enzymes. nih.gov Similarly, recombinant Escherichia coli has been utilized for the production of (R)-3-hydroxybutyric acid from glucose. nih.gov

The production of these compounds is intricately linked to the central carbon metabolism of the microbes. In E. coli, the production of (R)-3-hydroxybutyrate from glucose begins with glycolysis, leading to the key intermediate acetyl-CoA. nih.gov From this point, the carbon can be channeled into the tricarboxylic acid (TCA) cycle for energy production, or directed towards the synthesis of 3-hydroxybutyrate through an engineered pathway. nih.gov The efficiency of this production can be influenced by the growth conditions, with anaerobic conditions showing higher yields of 3-hydroxybutyrate per gram of glucose compared to aerobic processes. nih.gov

Furthermore, studies have explored the use of various carbon sources, such as xylose, for the production of related compounds like 3-hydroxypropionic acid in engineered S. cerevisiae, demonstrating the versatility of microbial systems in converting different sugars into valuable chemicals. dtu.dkfrontiersin.org The optimization of fermentation conditions, such as nutrient limitation (e.g., nitrogen or phosphorus), is a key strategy to enhance the production of these hydroxy acids. nih.gov

Table 1: Microbial Production of 3-Hydroxyalkanoates

Microorganism Engineered Pathway/Genes Substrate Product Titer/Yield Reference
Saccharomyces cerevisiae Acetyl-CoA C-acetyltransferase (ACCT), Acetoacetyl-CoA reductase (ACR), 3-hydroxybutyryl-CoA thioesterase (HBT) Ethanol (S)-3-Hydroxybutyrate 12.0 g/L nih.gov
Escherichia coli beta-ketothiolase (PhbA), acetoacetyl-CoA reductase (PhbB), thioesterase II (TesB) Glucose (R)-3-Hydroxybutyric acid ~4 g/L (shake flask), 12 g/L (fed-batch) nih.gov
Escherichia coli Genes from Halomonas boliviensis Glucose (R)-3-Hydroxybutyrate 4.1 g/L nih.gov
Saccharomyces cerevisiae Malonyl-CoA or β-alanine pathway Xylose 3-Hydroxypropionic acid 7.37 g/L dtu.dk

In plants, the catabolism of branched-chain amino acids (BCAAs), including valine, is crucial, particularly during metabolic stress such as limited carbohydrate availability. nih.gov Under these conditions, amino acids serve as alternative respiratory substrates. The breakdown of valine leads to the formation of (S)-3-hydroxyisobutyrate. In Arabidopsis thaliana, the enzyme 3-hydroxyisobutyrate (B1249102) dehydrogenase has been shown to be involved in the catabolism of both valine and isoleucine. nih.govoup.com This enzyme utilizes 3-hydroxyisobutyrate and, to a lesser extent, 3-hydroxypropionate (B73278) as substrates, highlighting its dual role in BCAA metabolism. oup.com The final steps of valine catabolism in plants are thought to convert 3-hydroxyisobutyrate into propionyl-CoA, which is then further metabolized to acetyl-CoA. oup.com

In animal models, (S)-3-HIB, as a catabolic intermediate of valine, plays a significant role in lipid metabolism. frontiersin.org Studies on porcine mammary gland epithelial cells have shown that 3-HIB can promote lipid metabolism and cell proliferation. frontiersin.org It appears to be a key metabolite that mediates the regulatory effects of valine on cellular lipid metabolism. frontiersin.org Silencing the gene for 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the enzyme that produces 3-HIB, leads to a significant decrease in cellular triglyceride synthesis. frontiersin.org This suggests that 3-HIB is a crucial link in the partitioning of carbon from valine into lipid synthesis.

(S)-3-Hydroxyisobutyrate as a Research Tool for Metabolic Investigations

The specific roles of (S)-3-HIB in metabolic pathways have made it a valuable tool for researchers investigating cellular and systemic metabolism.

In cell culture models, the addition of (S)-3-HIB has been used to probe its direct effects on various cell types. In both white and brown adipocytes, 3-HIB treatment has been shown to increase fatty acid uptake and modulate insulin-stimulated glucose uptake in a time-dependent manner. nih.govdiabetesjournals.org Furthermore, 3-HIB treatment has differential effects on the mitochondrial respiration of these adipocyte subtypes, decreasing oxygen consumption in white adipocytes while increasing it in brown adipocytes. nih.govnih.gov

Studies on porcine mammary gland epithelial cells have demonstrated that appropriate concentrations of 3-HIB can significantly enhance cell proliferation and the expression of proteins associated with cell growth. frontiersin.org This effect is linked to the ability of 3-HIB to promote the expression of proteins involved in de novo fatty acid synthesis and transport. frontiersin.org

Research on fibroblasts has shown that the adipose tissue environment is a key driver of the healthy fibroblast phenotype. biorxiv.org While not directly a perturbation study with 3-HIB, the interplay between adipocytes and fibroblasts highlights the importance of adipocyte-secreted factors, a category to which 3-HIB belongs, in regulating fibroblast function. biorxiv.org

Table 2: Effects of (S)-3-Hydroxyisobutyrate in Cell Culture Models

Cell Type Experimental Approach Key Findings Reference
White Adipocytes Addition of 3-HIB Increased fatty acid uptake, modulated insulin-stimulated glucose uptake, decreased mitochondrial oxygen consumption. nih.govdiabetesjournals.orgnih.gov
Brown Adipocytes Addition of 3-HIB Increased fatty acid uptake, modulated insulin-stimulated glucose uptake, increased mitochondrial oxygen consumption. nih.govdiabetesjournals.orgnih.gov
Porcine Mammary Gland Epithelial Cells Addition of 3-HIB Increased cell proliferation, increased expression of proteins for de novo fatty acid synthesis and transport. frontiersin.org

Elevated circulating levels of (S)-3-HIB have been strongly associated with insulin (B600854) resistance and type 2 diabetes in both human cohorts and animal models. nih.govdiabetesjournals.orgnih.gov This has made 3-HIB a key molecule for investigating the mechanisms underlying these metabolic disorders. Mechanistically, it is proposed that increased catabolic flux of BCAAs in muscle leads to the secretion of 3-HIB. bevital.no This secreted 3-HIB then acts as a paracrine factor on endothelial cells, stimulating the transport of fatty acids into muscle. bevital.no This can lead to the accumulation of incompletely esterified lipids that can impair insulin signaling, thus contributing to insulin resistance. bevital.no

The hepatic valine/3-HIB pathway has also been implicated in fatty liver disease. nih.gov Studies have shown a positive correlation between liver fat content and both hepatic HIBCH expression and plasma 3-HIB concentrations. nih.gov In cultured hepatocytes, overexpression of HIBCH led to increased 3-HIB release and fatty acid uptake, while its knockdown had the opposite effect. nih.gov This suggests a direct role for the hepatic production of 3-HIB in the development of fatty liver.

Signaling Aspects of (S)-3-Hydroxyisobutyrate in Cellular Research

Beyond its role in intermediary metabolism, (S)-3-HIB is now recognized as a signaling molecule, or "myokine" when released from muscle and "adipokine" when released from fat cells. bevital.nodiabetesjournals.orgnih.gov It acts as a messenger that can influence the function of other cells and tissues.

The primary signaling function of 3-HIB that has been elucidated is its regulation of trans-endothelial fatty acid transport. bevital.no This signaling is crucial in the context of insulin resistance, as described above. By promoting fatty acid uptake into tissues, 3-HIB connects the metabolism of BCAAs to lipid homeostasis and insulin sensitivity. nih.gov

Recent research in porcine mammary gland epithelial cells suggests that 3-HIB may also activate signaling pathways such as the PI3K/Akt pathway to promote the expression of fatty acid transport proteins. frontiersin.org Furthermore, there are indications that 3-HIB may have broader regulatory functions, potentially influencing gene expression. nih.gov The identification of 3-HIB as a signaling molecule opens up new avenues for understanding the complex interplay between different organs and metabolic pathways in both health and disease.

Potential Interactions with Intracellular Signaling Cascades (e.g., histone deacetylases, reactive oxygen species)

The influence of (S)-3-hydroxyisobutyrate on intracellular signaling is a subject of ongoing investigation. Its interactions, particularly with reactive oxygen species (ROS) and histone deacetylases (HDACs), have been explored to understand its physiological effects at the molecular level.

Histone Deacetylases (HDACs): Current research has extensively documented the role of the short-chain fatty acid butyrate (B1204436) as an inhibitor of histone deacetylases (HDACs), which leads to the hyperacetylation of histones and subsequent modulation of gene expression. nih.govfrontiersin.orgresearchgate.net This activity is a key mechanism behind butyrate's diverse cellular effects, including the regulation of cell proliferation and differentiation. nih.gov Similarly, the ketone body β-hydroxybutyrate (BHB) has been shown to inhibit HDAC3, contributing to its protective effects in certain pathological conditions. nih.govupenn.edu However, there is currently a lack of direct scientific evidence to suggest that (S)-3-hydroxyisobutyrate, a distinct valine catabolite, functions as a direct inhibitor of histone deacetylase activity. The established role of butyrate and BHB in HDAC inhibition should not be extrapolated to (S)-3-hydroxyisobutyrate without specific experimental validation.

Reactive Oxygen Species (ROS): Reactive oxygen species are key signaling molecules involved in a multitude of cellular processes. researchgate.netyoutube.com The interaction of (S)-3-hydroxyisobutyrate with ROS signaling appears to be highly context- and cell-type-dependent. In vitro studies on adipocytes have demonstrated that 3-HIB treatment has divergent effects on mitochondrial activity and ROS generation depending on the adipocyte subtype. In white adipocyte cultures, 3-HIB was found to decrease mitochondrial oxygen consumption and the generation of ROS. nih.govresearchgate.net Conversely, in brown adipocytes, the same treatment increased these measures. nih.govresearchgate.net

Further research in hepatocytes provides additional insight. Knockdown of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the enzyme responsible for producing 3-HIB, resulted in decreased ROS in Huh7 hepatocytes. nih.gov This suggests that endogenous 3-HIB production may contribute to basal ROS levels in these cells. These findings underscore that the effect of (S)-3-hydroxyisobutyrate on ROS signaling is not uniform but is instead specifically modulated by the metabolic characteristics of the cell type .

Table 1: Effect of (S)-3-Hydroxyisobutyrate on Reactive Oxygen Species (ROS) in In Vitro Models

Model SystemExperimental ConditionObserved Effect on ROSReference
White AdipocytesAddition of 3-HIB to cultureDecrease in ROS generation nih.govresearchgate.net
Brown AdipocytesAddition of 3-HIB to cultureIncrease in ROS generation nih.govresearchgate.net
Huh7 HepatocytesKnockdown of HIBCH (enzyme producing 3-HIB)Decrease in ROS nih.gov

Modulation of Gene Expression or Protein Activity in In Vitro Systems

(S)-3-hydroxyisobutyrate has been identified as a signaling molecule that can directly modulate the expression of genes and the activity of key metabolic proteins in various cell types, particularly adipocytes and hepatocytes.

In studies utilizing white and brown adipocyte cultures, the addition of 3-HIB was shown to increase the rate of fatty acid uptake. nih.govresearchgate.netdiabetesjournals.org Furthermore, it modulated insulin-stimulated glucose uptake in a time-dependent manner, indicating an influence on the insulin signaling pathway within these cells. nih.govresearchgate.net These effects highlight 3-HIB as a regulator of fundamental metabolic processes in fat cells.

Research on liver cells has revealed a more detailed mechanism of action. In hepatocyte models, 3-HIB plays a role in facilitating lipid storage. nih.gov This is achieved, in part, by suppressing mitochondrial fatty acid oxidation through the inhibition of the enzyme pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). nih.gov Experiments involving the knockdown of the HIBCH enzyme, which lowers 3-HIB levels, led to an upregulation of PDK4 mRNA. nih.gov This demonstrates a clear link between 3-HIB concentration and the transcriptional regulation of a key metabolic enzyme. nih.govnih.govnih.gov

Moreover, manipulating the levels of HIBCH, and therefore 3-HIB, in hepatocytes was found to significantly affect the "insulin receptor signaling cascade" gene set. nih.gov This finding suggests that 3-HIB's influence extends beyond single protein targets to the coordinated regulation of entire signaling pathways at the gene expression level.

Table 2: Modulation of Gene Expression and Protein Activity by (S)-3-Hydroxyisobutyrate in In Vitro Systems

Model SystemTargetExperimental ApproachObserved EffectReference
White & Brown AdipocytesFatty Acid Uptake (Protein Activity)Addition of 3-HIB to cultureIncreased nih.govresearchgate.net
White & Brown AdipocytesInsulin-stimulated Glucose Uptake (Pathway Activity)Addition of 3-HIB to cultureModulated nih.gov
HepatocytesPyruvate Dehydrogenase Kinase 4 (PDK4) (Protein Activity)Treatment with 3-HIBInhibited/Suppressed nih.gov
HepatocytesPDK4 mRNA (Gene Expression)Knockdown of HIBCH (reduces 3-HIB)Upregulated nih.gov
HepatocytesInsulin Receptor Signaling Cascade (Gene Set)HIBCH overexpression or knockdownSignificantly affected nih.gov

Advanced Analytical Approaches for S 3 Hydroxyisobutyrate Quantification and Characterization in Research Samples

Chromatographic-Mass Spectrometric Methodologies (GC-MS, LC-MS/MS)

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of (S)-3-hydroxyisobutyrate. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer robust platforms for its detection and quantification.

GC-MS has been a traditional method for analyzing 3-hydroxyisobutyrate (B1249102). nih.govresearchgate.net It provides high-resolution separation and reproducible fragmentation patterns, which aids in compound identification. mdpi.com However, due to the polar and non-volatile nature of (S)-3-hydroxyisobutyrate, derivatization is a necessary prerequisite for GC-MS analysis. mdpi.comsigmaaldrich.com

LC-MS/MS has emerged as a powerful alternative, often allowing for the direct analysis of underivatized ketone bodies, including 3-hydroxyisobutyrate, thereby simplifying sample preparation. nih.govyoutube.com This technique offers high sensitivity and specificity, making it suitable for quantifying low concentrations of the analyte in complex biological samples like saliva and plasma. nih.govdergipark.org.tr A recently developed LC-MS/MS method allows for the precise measurement of several ketone bodies, including beta-hydroxyisobutyrate, from a small sample volume with a rapid analysis time of 6.5 minutes. nih.gov

To overcome the challenge of low volatility for GC-MS analysis, various derivatization strategies have been developed. mdpi.com Silylation is a common technique where active hydrogens in the molecule are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comyoutube.com This process increases the volatility and thermal stability of the analyte. researchgate.net For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a silylating agent that has been shown to be effective. nih.gov Another approach involves a two-step derivatization, starting with methoximation to protect carbonyl groups, followed by silylation. youtube.com

For LC-MS/MS, derivatization can also be employed to enhance ionization efficiency and improve chromatographic separation. One such method involves converting hydroxybutyrates into 2-pyridylmethyl (2PM) ester derivatives, which allows for highly sensitive detection in positive electrospray ionization mode. nih.gov This strategy has enabled the quantification of 3-hydroxyisobutyrate in small volumes of saliva. nih.gov

Comparison of different derivatization methods, such as using fluorinated and non-fluorinated chloroformates and anhydrides, has been explored to optimize the analysis of amino acid enantiomers, a field with similar analytical challenges. nih.gov The choice of derivatization agent and reaction conditions is critical as it can significantly impact the stability and yield of the derivatives. nih.gov

TechniqueDerivatization AgentPurposeReference
GC-MSN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Increases volatility and thermal stability. nih.gov
GC-MSMethoxyamine hydrochloride (MeOx) followed by silylationProtects carbonyl groups and increases volatility. youtube.com
LC-MS/MS2-pyridylmethyl (2PM) esterificationEnhances ionization efficiency and chromatographic separation. nih.gov

Isotope dilution mass spectrometry (IDMS) is a definitive method for achieving accurate and precise absolute quantification of analytes. osti.govnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. osti.gov The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry.

For the quantification of 3-hydroxyisobutyrate and other related compounds, isotopically labeled standards such as [¹³C₄]3-hydroxybutyrate have been successfully used. nih.govnih.gov This approach corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly reliable results. nih.gov IDMS is considered a primary reference method and is crucial for the certification of reference materials and for validating other analytical methods. nih.govnist.gov The use of stable-isotope labeled internal standards has been shown to provide reliable quantification with relative standard deviations ranging from 0.49% to 11.10% in urine and 0.70% to 3.87% in serum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis of metabolites in biological samples.

¹H-NMR and ¹³C-NMR are used to identify and quantify (S)-3-hydroxyisobutyrate. The chemical shifts and coupling patterns in the NMR spectrum provide a unique fingerprint of the molecule. nih.govbmrb.io For instance, the ¹H-NMR spectrum of 3-hydroxybutyric acid shows characteristic peaks that can be used for its identification and quantification. hmdb.ca

Isotopic labeling studies using stable isotopes like ¹³C and ²H (deuterium) are instrumental in tracing metabolic pathways. youtube.com By introducing a labeled substrate into a biological system, researchers can follow the incorporation of the isotope into various metabolites, thereby elucidating the metabolic fate of the precursor. youtube.com

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique that uses ¹³C-labeled substrates to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov This method provides a detailed map of cellular metabolism and can reveal how different pathways are utilized under various conditions. nih.gov For example, by using [1,3-¹³C]glycerol as a tracer, researchers can resolve key fluxes in microorganisms like E. coli. nih.gov The labeling patterns in downstream metabolites, such as amino acids, are measured by MS or NMR, and this data is used in computational models to estimate the intracellular fluxes. youtube.comnih.gov

Quantitative NMR (qNMR) allows for the determination of the absolute or relative concentrations of metabolites in a sample. ox.ac.uk For absolute quantification, a certified reference material of known concentration is added to the sample. The integral of the analyte's signal is compared to the integral of the reference signal to calculate the concentration. ox.ac.uk

qNMR is a valuable tool for metabolomics studies, providing a comprehensive profile of the metabolites present in a biological sample. It requires careful optimization of experimental parameters to ensure accurate and reproducible results. ox.ac.uk

Enzymatic and Biosensor-Based Assays for Specific Detection

Enzymatic and biosensor-based assays offer highly specific and often rapid methods for the detection of (S)-3-hydroxyisobutyrate.

An enzymatic spectrophotometric assay has been developed for the determination of (S)-3-hydroxyisobutyrate in biological fluids. nih.gov This assay utilizes the enzyme 3-hydroxyisobutyrate dehydrogenase, which specifically catalyzes the oxidation of (S)-3-hydroxyisobutyrate, leading to the production of NADH that can be measured at 340 nm. nih.govnih.gov This method is highly specific and is not affected by other related hydroxy acids. nih.gov

Biosensors provide another avenue for the specific detection of hydroxybutyrates. A bi-enzyme-based Clark electrode has been developed for the determination of 3-hydroxybutyrate (B1226725). nih.gov This sensor uses 3-hydroxybutyrate dehydrogenase in combination with salicylate (B1505791) hydroxylase to produce a detectable signal. nih.gov While this particular sensor is for 3-hydroxybutyrate, similar principles could be applied to develop a specific biosensor for (S)-3-hydroxyisobutyrate. Another type of biosensor for 3-hydroxybutyrate involves immobilizing 3-hydroxybutyrate dehydrogenase on a screen-printed carbon electrode. nih.gov More recently, a temporary tattoo-like sensor has been developed to detect γ-hydroxybutyrate (GHB) in beverages, showcasing the potential for innovative biosensor designs. zmescience.com

Assay TypePrincipleTarget AnalyteKey FeaturesReference
Enzymatic Spectrophotometric AssayMeasures NADH production at 340 nm initiated by 3-hydroxyisobutyrate dehydrogenase.(S)-3-hydroxyisobutyrateHighly specific, not affected by other hydroxy acids. nih.gov
Bi-enzyme Clark Electrode BiosensorUses 3-hydroxybutyrate dehydrogenase and salicylate hydroxylase to measure oxygen consumption.3-hydroxybutyrateFast response and short recovery time. nih.gov
Amperometric BiosensorImmobilized 3-hydroxybutyrate dehydrogenase on a screen-printed carbon electrode.3-hydroxybutyrateDetects NADH amperometrically. nih.gov

Coupling with NAD+/NADH Dependent Dehydrogenases

The quantification of (S)-3-hydroxyisobutyrate in research samples is frequently accomplished through enzymatic assays that capitalize on the specificity of NAD+/NADH dependent dehydrogenases. The primary enzyme utilized for this purpose is 3-hydroxyisobutyrate dehydrogenase (HIBADH), which catalyzes the reversible, NAD+-dependent oxidation of (S)-3-hydroxyisobutyrate. nih.govwikipedia.org

This reaction converts (S)-3-hydroxyisobutyrate and NAD+ into methylmalonate semialdehyde and NADH, respectively. nih.govwikipedia.org The production of NADH is directly proportional to the initial concentration of (S)-3-hydroxyisobutyrate in the sample. By monitoring the increase in NADH, typically through spectrophotometric measurement of its absorbance at 340 nm, a quantitative determination of the analyte can be achieved. nih.govnih.gov This principle forms the basis of a specific and sensitive end-point assay for (S)-3-hydroxyisobutyrate quantification in various biological fluids. nih.gov

The enzyme HIBADH belongs to the family of oxidoreductases and is a mitochondrial enzyme involved in the valine catabolism pathway. nih.govwikipedia.org While eukaryotic HIBADH enzymes generally prefer NAD+ as a cofactor, some bacterial forms, such as the one from Thermus thermophilus HB8, have shown a preference for NADP+. nih.govebi.ac.uk

An established spectrophotometric enzymatic assay utilizes rabbit liver 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31). nih.gov The assay's specificity is a key advantage; it is not affected by the R-enantiomer of 3-hydroxyisobutyrate or other structurally similar hydroxy acids that may be present in biological samples. nih.gov

Table 1: Example of an Enzymatic Assay Protocol for (S)-3-Hydroxyisobutyrate Quantification

Table 2: Substrate Specificity of the HIBADH-based Assay

Development of High-Throughput Screening Methods for Research

High-throughput screening (HTS) is essential in modern drug discovery and chemical biology for identifying compounds that modulate specific biological pathways. nih.gov The development of HTS methods for (S)-3-hydroxyisobutyrate is crucial for exploring its metabolic roles and identifying potential therapeutic targets. While mass spectrometry-based methods offer high sensitivity for the quantification of multiple metabolites, including (S)-3-hydroxyisobutyrate, from a large number of samples, the development of specific HTS assays is geared towards screening large chemical libraries for modulators of its concentration. nih.govnih.gov

The enzymatic assay described previously, which couples HIBADH activity to NADH production, is highly amenable to adaptation for HTS. nih.gov Such biochemical assays can be miniaturized into microplate formats (e.g., 96-, 384-, or 1536-well plates), allowing for the simultaneous testing of thousands of compounds. youtube.com The readout, a change in absorbance at 340 nm, is readily detectable by standard plate readers.

The general workflow for developing an HTS assay based on the HIBADH reaction would involve:

Assay Miniaturization and Optimization: Scaling down the reaction volumes to a microplate format and optimizing reagent concentrations (enzyme, NAD+, substrate) to ensure a robust and reproducible signal.

Automation: Utilizing robotic liquid handlers for precise dispensing of reagents, compounds, and samples to increase throughput and reduce variability. youtube.com

Screening and Data Analysis: Performing the screen against a large compound library and using specialized software to analyze the data, identify "hits" (compounds that significantly alter the signal), and rule out false positives.

Beyond simple absorbance, other detection modalities can be employed to enhance sensitivity and reduce interference. These include fluorescence-based methods, such as measuring the intrinsic fluorescence of NADH, or using coupled enzymatic reactions that produce a fluorescent or luminescent product. nih.gov For instance, the NADH produced can be used by a second enzyme, like diaphorase, to reduce a pro-fluorescent or pro-luminescent substrate, amplifying the signal.

Cell-based HTS assays represent another powerful approach. These assays would involve treating cells in culture with library compounds and then measuring the intracellular or extracellular levels of (S)-3-hydroxyisobutyrate. This can be achieved by collecting the cell lysates or conditioned media and analyzing them using the HIBADH enzymatic assay or by high-throughput mass spectrometry. nih.gov Cell-based screens provide the advantage of assessing compound activity in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.

Table of Mentioned Compounds

Emerging Research Frontiers and Future Directions for Sodium S 3 Hydroxyisobutyrate Studies

Applications in Metabolic Engineering for Bio-Product Synthesis

The metabolic engineering of microorganisms to produce valuable chemicals from renewable resources is a rapidly advancing field. Sodium (S)-3-hydroxyisobutyrate, a chiral molecule, is a key target in this area due to its potential as a building block for various value-added products. nih.govnih.gov

Design of Microbial Cell Factories for (S)-3-Hydroxyisobutyrate Production

Microbial cell factories are microorganisms that have been genetically engineered to efficiently synthesize specific chemicals. acs.orgnih.govmdpi.com Escherichia coli and Saccharomyces cerevisiae are two of the most commonly used "chassis" organisms for this purpose because their genetics and metabolism are well-understood, and a wide array of molecular tools are available for their modification. acs.orgnih.gov

To produce (S)-3-hydroxyisobutyrate, synthetic metabolic pathways are introduced into these host organisms. nih.govasm.org A common strategy involves expressing a set of genes that encode the necessary enzymes to convert a central metabolite, like acetyl-CoA, into the desired product. nih.govasm.orgnih.gov For instance, a pathway for (S)-3-hydroxybutyrate production in E. coli can be constructed by introducing genes such as:

β-ketothiolase (phaA) from Cupriavidus necator H16. nih.gov

(S)-3-hydroxybutyryl-CoA dehydrogenase (hbd) from Clostridium acetobutylicum. asm.orgnih.gov

3-hydroxyisobutyryl-CoA hydrolase (bch) from Bacillus cereus. asm.org

In Saccharomyces cerevisiae, a pathway utilizing acetyl-CoA C-acetyltransferase (ACCT), acetoacetyl-CoA reductase (ACR), and 3-hydroxybutyryl-CoA thioesterase (HBT) has been successfully implemented. nih.gov Overexpression of the corresponding genes (ERG10, hbd, and tesB) in an engineered yeast strain resulted in the production of (S)-3-hydroxybutyrate from ethanol (B145695). nih.gov

Researchers have achieved significant titers of (S)-3-hydroxybutyrate through process optimization. In one study, fed-batch fermentation of an engineered E. coli strain yielded 10.3 g/L of enantiomerically pure (S)-3-hydroxybutyrate from glucose. nih.gov Another study with engineered S. cerevisiae achieved a final titer of 12.0 g/L using ethanol as the carbon source. nih.gov

Interactive Table: Engineered Microorganisms for (S)-3-Hydroxyisobutyrate Production

Host OrganismKey Genes IntroducedCarbon SourceTiter Achieved (g/L)
Escherichia coliphaA, hbd, bchGlucose10.3 nih.gov
Saccharomyces cerevisiaeERG10, hbd, tesBEthanol12.0 nih.gov
Escherichia coliphaA, phaBTD, tesBGlucose>3.0 nih.gov

Exploiting (S)-3-Hydroxyisobutyrate as a Precursor for Valuable Chiral Chemicals and Polymers

(S)-3-hydroxyisobutyrate is a valuable chiral precursor for the synthesis of a range of important chemicals and materials. nih.govnih.gov Its specific stereochemistry makes it a desirable starting material for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where different stereoisomers of a drug can have vastly different effects. asm.org

One of the most significant applications of (S)-3-hydroxyisobutyrate is in the production of biodegradable polymers like polyhydroxyalkanoates (PHAs). nih.gov PHAs are a class of polyesters produced by various microorganisms that serve as a form of energy storage. They are of commercial interest as they can be used to make bioplastics.

Furthermore, (S)-3-hydroxyisobutyrate serves as a building block for the synthesis of stereo-specific fine chemicals, including:

Antibiotics

Pheromones

Vitamins

Other drug intermediates nih.gov

The ability to produce enantiopure (S)-3-hydroxyisobutyrate through microbial fermentation offers a more sustainable and potentially cost-effective alternative to traditional chemical synthesis methods, which often require harsh conditions and expensive catalysts. asm.org

Elucidation of Novel Pathways and Unidentified Biological Functions

While the role of (S)-3-hydroxyisobutyrate in the catabolism of the amino acid valine is well-established, ongoing research continues to uncover new metabolic pathways and biological functions for this molecule. hmdb.cawikipedia.org

Discovery of Unconventional Metabolic Roles in Lesser-Studied Organisms

Recent studies in anaerobic bacteria have revealed a novel metabolic pathway for the degradation of (S)-3-hydroxybutyrate. nih.gov In many Gram-positive fermenting bacteria, an (S)-3-hydroxybutyrate dehydrogenase (3SHBDH) is associated with a short-chain fatty acid CoA-transferase (SCFAT) and/or a YdiF protein. nih.gov In Clostridium pasteurianum, these genes are involved in the degradation of (S)-3-hydroxybutyrate as a carbon and energy source, feeding into the butyrate (B1204436) fermentation pathway. nih.gov This is noteworthy as C. pasteurianum cannot utilize the (R)-enantiomer for growth. nih.gov

The discovery of such pathways in anaerobic organisms from diverse environments, including animal and human sources, suggests that the metabolism of (S)-3-hydroxyisobutyrate may be more widespread and versatile than previously thought. nih.gov

Interplay with Emerging Areas of Metabolism (e.g., metabolomics, fluxomics)

Fluxomics, which often employs isotope labeling, can trace the flow of carbon atoms through metabolic networks, providing a dynamic view of cellular processes. frontiersin.org This technique has been used to investigate reductive glutamine metabolism in cancer cells, revealing unexpected roles for certain enzymes and pathways. nih.gov By applying spatial-fluxomics, which separates metabolic activities in different cellular compartments like the mitochondria and cytosol, researchers can gain an even more detailed understanding of metabolic fluxes. nih.gov

Metabolomics studies have linked elevated levels of 3-hydroxyisobutyrate (B1249102) (3-HIB), a catabolic intermediate of valine, to insulin (B600854) resistance and type 2 diabetes. nih.gov These studies show a positive correlation between circulating 3-HIB concentrations and measures of insulin resistance. nih.gov Further research has shown that 3-HIB can modulate the metabolism of both white and brown adipocytes, affecting fatty acid uptake and mitochondrial oxygen consumption. nih.gov

Development of Innovative Biocatalysts for Stereoselective Transformations

The synthesis of enantiomerically pure compounds is a significant challenge in chemistry. Biocatalysts, which are enzymes used to catalyze chemical reactions, offer a highly selective and efficient means of achieving stereoselective transformations. nih.govnih.govthieme.de

For the production of (S)-3-hydroxyisobutyrate, the key is to use enzymes that are specific for the desired stereoisomer. In the engineered metabolic pathways described earlier, the use of an (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd) is crucial for producing the (S)-enantiomer. nih.govasm.org In contrast, a different enzyme, (R)-3-hydroxybutyryl-CoA dehydrogenase (PhaB), is used to produce the (R)-enantiomer. nih.govasm.org

Researchers are continually searching for and engineering new biocatalysts with improved properties, such as higher activity, stability, and substrate specificity. For example, studies have profiled different thiolase homologs (BktB, Thl, and PhaA) and coenzyme A (CoA) removal mechanisms (Ptb-Buk and TesB) to optimize the production of 3-hydroxybutyrate (B1226725) stereoisomers in E. coli. nih.govasm.orgasm.org

Furthermore, enzymes like 3-hydroxyisobutyrate dehydrogenase, which catalyzes the reversible oxidation of 3-hydroxyisobutyrate, are also important targets for biocatalyst development. wikipedia.orgnih.govebi.ac.uk An enzymatic spectrophotometric assay has been developed for the determination of S-3-hydroxyisobutyrate in biological fluids, which utilizes 3-hydroxyisobutyrate dehydrogenase from rabbit liver. nih.gov

The development of novel biocatalysts is not limited to production. Enzymes are also being explored for their role in the degradation and transformation of (S)-3-hydroxyisobutyrate and related compounds, which can lead to the synthesis of other valuable chemicals.

Directed Evolution and Enzyme Engineering for Enhanced Efficiency

The biocatalytic production of (S)-3-hydroxyisobutyrate relies on the efficiency and stereospecificity of key enzymes in its synthetic pathway. Natural enzymes, however, are often not optimized for industrial process conditions, exhibiting limitations in activity, stability, or substrate specificity. nih.gov Directed evolution and enzyme engineering offer powerful tools to overcome these limitations by tailoring enzymes for superior performance. illinois.edunobelprize.org This iterative process of generating genetic diversity and screening for desired traits can significantly enhance the economic viability of producing (S)-3-hydroxyisobutyrate. nih.gov

The primary goals of engineering enzymes for (S)-3-hydroxyisobutyrate synthesis include improving catalytic activity, enhancing thermal and solvent stability, and increasing enantioselectivity to ensure the production of the pure (S)-enantiomer. illinois.eduillinois.edu Key enzymatic targets for these improvements include (S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd) and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), which are central to the conversion of precursor metabolites into the final product. asm.orgnih.govnih.gov For instance, enhancing the activity of Hbd could increase the rate of conversion from acetoacetyl-CoA, while improving HIBCH could ensure the efficient release of the free acid from its CoA-ester. asm.orgnih.gov

Several established methods in directed evolution are applicable to this challenge:

Random Mutagenesis: Techniques like error-prone PCR (epPCR) introduce random mutations across a gene, creating a library of enzyme variants. illinois.edu This approach is useful for discovering beneficial mutations that might be far from the active site and difficult to predict. illinois.edumpg.de

Gene Shuffling: DNA shuffling combines fragments of similar genes from different organisms, leading to chimeric enzymes with novel combinations of properties. nobelprize.org This can be particularly effective for simultaneously improving multiple characteristics, such as activity and stability. illinois.edu

Iterative Saturation Mutagenesis (ISM): This more focused approach systematically mutates specific amino acid positions, often within the active site or substrate-binding pocket, to all other possible amino acids. mpg.de It is a powerful strategy for fine-tuning enzyme properties like substrate specificity and enantioselectivity. mpg.de A similar approach applied to an aldehyde dehydrogenase (ALDH) for the production of 3-hydroxypropionic acid resulted in a variant with a 2.79-fold higher catalytic efficiency. nih.gov

The development of high-throughput screening methods is critical to the success of directed evolution campaigns. nih.govnih.gov These methods must allow for the rapid assessment of thousands of enzyme variants. For (S)-3-hydroxyisobutyrate production, this could involve developing biosensors that respond to the concentration of the product, linking enzyme activity to cell survival, or using colorimetric or fluorescent assays in microtiter plates. nih.govnih.gov

Table 1: Strategies for Engineering Key Enzymes in (S)-3-Hydroxyisobutyrate Biosynthesis

Enzyme TargetEngineering GoalDirected Evolution MethodPotential Outcome
(S)-3-hydroxybutyryl-CoA dehydrogenase (Hbd)Increase catalytic turnover (kcat) and specificity for acetoacetyl-CoA.Iterative Saturation Mutagenesis (ISM) at the active site.Higher production rate and reduced formation of byproducts.
3-hydroxyisobutyryl-CoA hydrolase (HIBCH)Enhance stability at higher temperatures and in the presence of organic solvents.Random Mutagenesis (epPCR) followed by gene shuffling.More robust enzyme suitable for industrial bioreactor conditions.
Aldehyde Dehydrogenase (ALDH)Improve catalytic efficiency for the conversion of 3-hydroxy-2-methylpropanal.Site-directed mutagenesis of the aldehyde-binding site.Increased yield and productivity from alternative biosynthetic routes. nih.gov

Integration into Cascade Bioreactions for Complex Molecule Synthesis

(S)-3-hydroxyisobutyrate is a valuable chiral building block. Its functional groups—a carboxylic acid and a secondary alcohol—make it an ideal starting point for the synthesis of more complex, high-value molecules. Integrating its biocatalytic production into multi-enzyme cascade reactions is a key frontier of research. Cascade reactions, where the product of one enzymatic step becomes the substrate for the next, offer numerous advantages, including reduced downstream processing costs, higher yields by overcoming equilibrium limitations, and the ability to perform multiple transformations in a single pot.

The enantiopure nature of biologically produced (S)-3-hydroxyisobutyrate is particularly advantageous for creating stereospecific fine chemicals, such as antibiotics and pheromones. nih.gov One promising application is in the synthesis of biodegradable polymers. For example, (S)-3-hydroxyisobutyrate can serve as a monomer or a precursor to monomers for polyhydroxyalkanoates (PHAs), imparting specific material properties.

A hypothetical cascade reaction could begin with a simple carbon source like glucose or ethanol, which is converted to (S)-3-hydroxyisobutyrate by an engineered microorganism. asm.orgnih.gov The secreted (S)-3-hydroxyisobutyrate could then be acted upon by a series of other enzymes, either in the same vessel or in a sequential process, to build a more complex molecular scaffold. For instance, a lipase (B570770) could catalyze an esterification reaction between (S)-3-hydroxyisobutyrate and another molecule, such as (R)-1,3-butanediol, to form a specific ketone body ester. mdpi.com

The primary challenges in designing effective cascade reactions include:

Enzyme Compatibility: Ensuring all enzymes in the cascade can function under a common set of conditions (pH, temperature, solvent).

Metabolic Burden: Preventing the buildup of toxic intermediates and balancing the flux through the pathway.

Cofactor Regeneration: Many enzymatic steps, particularly reductions and oxidations, require cofactors like NADH or NADPH, which must be efficiently regenerated.

Research in this area focuses on pathway optimization, enzyme immobilization to allow for sequential use under different conditions, and the co-expression of multiple enzymes within a single microbial host to create a "cell factory" for the target molecule.

Table 2: Illustrative Cascade Reaction for a Dimer Ester from Glucose

StepReactionEnzyme ClassIntermediate/Product
1Glucose → Acetyl-CoAGlycolysis EnzymesAcetyl-CoA
2Acetyl-CoA → (S)-3-hydroxybutyryl-CoAThiolase, (S)-3-hydroxybutyryl-CoA dehydrogenase(S)-3-hydroxybutyryl-CoA
3(S)-3-hydroxybutyryl-CoA → (S)-3-hydroxybutyrateThioesterase(S)-3-hydroxybutyrate
42 x (S)-3-hydroxybutyrate → Dimer EsterLipase / Esterase(S)-3-hydroxybutyryloxy-(S)-3-hydroxybutyrate

Q & A

Q. Methodological Guidance

  • Solubility : Prepare stock solutions in ethanol (5 mg/mL) to avoid precipitation. Heat to 37°C and sonicate if necessary .
  • Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles .
  • Safety : While not classified as hazardous under GHS, wear PPE (gloves, goggles) due to potential irritancy. Emergency protocols include rinsing exposed skin with water and consulting medical advice .

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